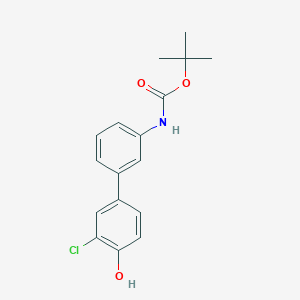
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3C5DMPP) is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents, including water. It has been used in a variety of laboratory experiments, and its properties make it an ideal compound for a variety of applications.
Scientific Research Applications
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-5-methyl-4-methoxy-2-nitrobenzoic acid. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-iodo-2-nitrobenzoic acid. It has been used as a reactant in the synthesis of other compounds, such as 5-chloro-2-nitrobenzoic acid. It has also been used as a starting material in the synthesis of other compounds, such as 5-chloro-2-nitrobenzaldehyde.
Mechanism of Action
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation. 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% binds to the active site of the enzyme, preventing it from producing prostaglandins. This reduces inflammation, which can be beneficial in a variety of conditions.
Biochemical and Physiological Effects
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can reduce inflammation. It has also been shown to inhibit the production of other inflammatory mediators, such as leukotrienes and thromboxanes. Additionally, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to inhibit the production of nitric oxide, which can be beneficial in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents, including water. Additionally, it is relatively inexpensive and easy to obtain. However, 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has a few limitations. It is not very soluble in aqueous solutions, and it can be difficult to obtain in large quantities. Additionally, it is not very soluble in non-polar solvents, such as hexane.
Future Directions
The future of 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is promising. It has been shown to have a variety of beneficial effects, and its properties make it an ideal compound for a variety of applications. Additionally, its low cost and ease of synthesis make it an attractive option for laboratory experiments.
Some potential future directions for 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Furthermore, further research into its solubility and stability could lead to new ways of synthesizing and purifying the compound. Finally, further research into the synthesis of other compounds using 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% could lead to new and improved compounds.
Synthesis Methods
3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a two-step process. First, 4-N,N-dimethylsulfamoylphenol (4DMP) is reacted with 3-chloro-5-hydroxybenzaldehyde in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% and water. The second step involves purifying the product by recrystallization from ethanol. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHOANUXWCMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

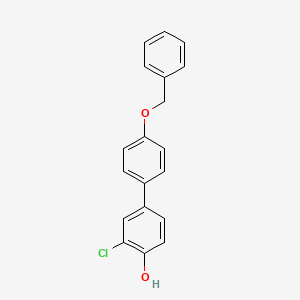
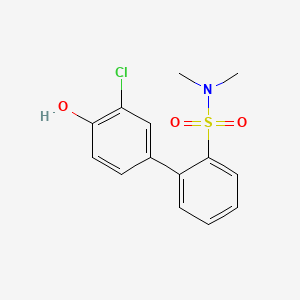
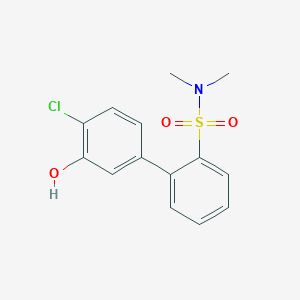

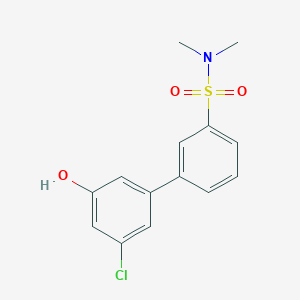

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
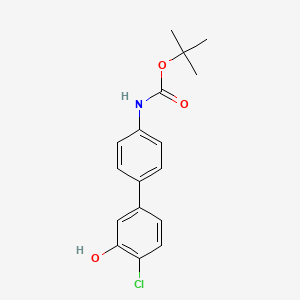
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
